2-ethoxy-4-methyl-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring an ethoxy group at position 2, a methyl group at position 4, and an isopropyl substituent at position 5 on the aromatic ring. The sulfonamide nitrogen is bonded to a 2,2,6,6-tetramethylpiperidin-4-yl group, a sterically hindered amine moiety known for its role in stabilizing free radicals and enhancing thermal resistance in polymers .
Properties
IUPAC Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O3S/c1-9-26-18-10-15(4)17(14(2)3)11-19(18)27(24,25)22-16-12-20(5,6)23-21(7,8)13-16/h10-11,14,16,22-23H,9,12-13H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTIDASGXSROMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H35N3O3S
- Molecular Weight : 425.60 g/mol
The compound features a sulfonamide group attached to an aromatic ring and a piperidine moiety, which are critical for its biological activity.
Sulfonamides generally exhibit their biological effects through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis, ultimately affecting bacterial growth and proliferation. Additionally, the presence of the piperidine ring may enhance lipophilicity, allowing better cell membrane penetration and potentially increasing the compound's efficacy against various pathogens.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this sulfonamide derivative:
-
Antimicrobial Activity :
- In vitro studies have demonstrated that sulfonamide derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The specific activity against pathogens such as Staphylococcus aureus and Escherichia coli has been documented.
- A study showed that modifications in the side chains of sulfonamides could lead to enhanced antibacterial potency .
- Anti-inflammatory Effects :
- Anticancer Potential :
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a related sulfonamide derivative against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load among treated patients compared to controls.
- Case Study on Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties in models of rheumatoid arthritis. The compound demonstrated a marked decrease in inflammatory markers and improved clinical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzenesulfonamide Derivatives
- Compound 5e/5f (Molecules, 2009): These analogs (e.g., {4-[5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid esters) share the sulfonamide backbone but incorporate benzimidazole and pyridinyl groups instead of a tetramethylpiperidine substituent. Key differences: Electronic Effects: The pyridinyl and benzimidazole groups in 5e/5f introduce π-conjugation and hydrogen-bonding capacity, unlike the purely aliphatic tetramethylpiperidine in the target compound.
Tetramethylpiperidine-Containing Compounds
- Bis-TMP Naphthalimide (Crystal Structure Study): This compound features two tetramethylpiperidine groups attached to a naphthalimide core. Comparisons include: Hydrogen Bonding: The bis-TMP naphthalimide exhibits N–H⋯O hydrogen bonding, while the target compound’s sulfonamide group may engage in stronger hydrogen bonds (N–H⋯O=S) due to the sulfonyl’s electronegativity .
- Propanamide Derivatives (European Patent, 2021): Examples like N-(2,2,6,6-tetramethylpiperidin-4-yl)-β-aminopropionic acid dodecyl ester share the tetramethylpiperidine group but lack the sulfonamide moiety. Key contrasts: Solubility: The ester group in the propanamide derivative improves lipophilicity, whereas the sulfonamide in the target compound may enhance water solubility. Synthetic Routes: The propanamide derivatives are synthesized via esterification, while the target compound likely involves sulfonylation of a substituted benzene precursor .
Key Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
